3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid
Description
3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 4-methoxyphenyl group, a sulfonyl linker, and a 4-hydroxypiperidine moiety. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and drug development. The sulfonamide group enhances binding affinity to biological targets, while the methoxyphenyl and hydroxypiperidine groups contribute to solubility and metabolic stability .
Properties
Molecular Formula |
C15H21NO6S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[3-(4-hydroxypiperidin-1-yl)sulfonyl-4-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO6S/c1-22-13-4-2-11(3-5-15(18)19)10-14(13)23(20,21)16-8-6-12(17)7-9-16/h2,4,10,12,17H,3,5-9H2,1H3,(H,18,19) |
InChI Key |
PUWGVRGMKUBIJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCC(CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Sulfonamide Formation
The sulfonamide bridge (-SO₂-NH-) is central to the compound’s synthesis. This group is typically formed via nucleophilic substitution between a sulfonyl chloride and 4-hydroxypiperidine .
Reaction Scheme :
Key Conditions :
-
Conducted in anhydrous solvents (e.g., THF or DCM).
-
Requires bases (e.g., triethylamine) to neutralize HCl byproducts .
Mitsunobu Coupling for Ether Linkage
The methoxyphenyl group is introduced via Mitsunobu reactions, enabling ether bond formation between phenolic intermediates and aryl halides .
Example Reaction :
Reagents :
-
Diethyl azodicarboxylate (DEAD) as the activating agent.
Ester Hydrolysis to Propanoic Acid
The terminal propanoic acid group is generated through alkaline hydrolysis of ester precursors .
Reaction Conditions :
Yield Optimization :
Functionalization of the Piperidine Ring
The 4-hydroxypiperidine moiety undergoes further modifications, such as:
| Reaction Type | Reagents/Conditions | Application |
|---|---|---|
| O-Alkylation | Alkyl halides, NaH/DMF | Introduces lipophilic side chains . |
| N-Acylation | Acetic anhydride, pyridine | Enhances metabolic stability . |
Derivatization for Biological Activity
The compound serves as a scaffold for synthesizing derivatives with enhanced pharmacological properties:
Example Derivative Synthesis :
| Derivative | Modification | Biological Target |
|---|---|---|
| Amide derivatives | Condensation with primary amines | GPCR agonists (e.g., GPR40) . |
| Hydrazide analogs | Reaction with hydrazine hydrate | Antimicrobial agents . |
Stability and Degradation Pathways
The compound’s stability under physiological conditions is influenced by:
-
pH Sensitivity : The sulfonamide group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions.
-
Thermal Degradation : Decomposition observed at temperatures >200°C.
Comparative Reactivity of Structural Analogs
The table below contrasts reactivity profiles of structurally related compounds:
Scientific Research Applications
Preliminary studies indicate that 3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Research has shown that derivatives of this compound have promising antimicrobial properties against multidrug-resistant bacterial and fungal pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values against methicillin-resistant Staphylococcus aureus (MRSA) range from 1 to 8 µg/mL.
- Effective against vancomycin-resistant Enterococcus faecalis with MIC values between 0.5–2 µg/mL.
This suggests its potential as a scaffold for developing new antimicrobial agents targeting resistant strains .
Anti-inflammatory Potential
The presence of the piperidine ring suggests potential interactions with various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory pathways. The compound's structural features may enhance its ability to modulate inflammatory responses, making it a candidate for further investigation in treating inflammatory diseases.
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Development : A study published in Antibiotics highlighted the effectiveness of synthesized derivatives against ESKAPE pathogens, emphasizing their role in combating antibiotic resistance .
- Pharmacological Evaluation : Another research effort focused on the pharmacodynamics of similar compounds, indicating that modifications to the piperidine structure could enhance efficacy against specific targets .
Mechanism of Action
The mechanism of action of 3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Sulfonyl or Thioether Linkers
- 3-[(4-Methoxyphenyl)thio]propanoic acid (CAS 13739-36-1): Replaces the sulfonyl-piperidine group with a thioether linkage. The absence of the hydroxypiperidine ring reduces hydrogen-bonding capacity, impacting target interactions. Molecular weight: 228.27 g/mol (vs. ~383.43 g/mol for the target compound) .
- 3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid: Integrates a thiazole ring and sulfonamide group.
Methoxyphenylpropanoic Acid Derivatives
- 3-(4-Methoxyphenyl)propanoic acid (CAS 6342-77-4): A simpler analogue lacking sulfonyl and piperidine groups. It serves as a precursor in steroid synthesis (e.g., epiandrosterone derivatives) and exhibits a lower melting point (85–89°C) compared to the target compound’s likely higher thermal stability due to sulfonamide rigidity .
- 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Isolated from Li Fei San, this plant-derived compound shows antimicrobial activity (MIC₅₀ = 58.5 μg·mL⁻¹ against Mycobacterium smegmatis).
Anticancer and Antioxidant Derivatives
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Exhibit structure-dependent anticancer activity (e.g., inhibition of HCT-116 colon cancer cells) via amino-linked substituents. The target compound’s sulfonamide group may offer improved enzyme inhibition (e.g., ABCB1 modulation) compared to amino linkages .
- 3-[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid: A triazole-containing derivative used as a drug impurity reference. The sulfanyl-triazole group introduces redox activity, contrasting with the target’s sulfonamide-piperidine motif .
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid (CAS No. 1708301-13-6) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacokinetics
Recent studies have investigated the pharmacokinetic profiles of related compounds, particularly focusing on the metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which is produced from dietary polyphenols. HMPA exhibits rapid metabolism and wide tissue distribution in animal models, with significant absorption rates observed .
Key Findings:
- Absorption : After oral administration, HMPA reached peak concentrations in the bloodstream within 15 minutes.
- Tissue Distribution : The highest concentrations were found in the kidneys, liver, and heart .
Biological Activity
The biological activity of 3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid is closely linked to its effects on metabolic processes, particularly through its interactions with gut microbiota and various receptors.
- GPR41 Activation : HMPA has been shown to activate the GPR41 receptor, which plays a crucial role in lipid metabolism and may contribute to anti-obesity effects by stimulating lipid catabolism pathways .
- Gut Microbiota Modulation : The compound influences gut microbial communities, enhancing beneficial bacteria while reducing pathogenic strains, which is essential for maintaining metabolic homeostasis .
Study 1: Effect on Hepatic Lipid Metabolism
A study highlighted that HMPA contributes to improved hepatic lipid metabolism via GPR41 activation. This mechanism was linked to a reduction in hepatic steatosis and improved insulin sensitivity in high-fat diet-induced obesity models .
Study 2: Dietary Implications
Research demonstrated that dietary intake of compounds leading to HMPA production can mitigate high-fat diet-induced weight gain and improve metabolic parameters. This suggests potential applications in functional foods aimed at preventing metabolic disorders .
Data Summary Table
| Parameter | Findings |
|---|---|
| Molecular Weight | 343.40 g/mol |
| Absorption Peak | 15 minutes post-administration |
| Tissue Distribution | Kidneys > Liver > Heart |
| GPR41 Receptor Activation | Stimulates lipid catabolism |
| Effects on Gut Microbiota | Increases Bacteroidetes; decreases Firmicutes |
Q & A
Q. What are the recommended synthetic routes and key challenges in synthesizing 3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid?
Methodological Answer:
- Synthetic Routes : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous pathways (e.g., piperidine sulfonylation and phenylpropanoid coupling) can be inferred. For example, 3-(3-hydroxyphenyl)propanoic acid derivatives are synthesized via microbial metabolism of polyphenols or multi-step organic reactions involving sulfonation and protective group chemistry .
- Key Challenges :
- Steric hindrance : Sulfonyl group introduction to the piperidine moiety may require optimized reaction conditions (e.g., DMAP catalysis).
- Protection-deprotection strategies : The 4-methoxyphenyl group necessitates selective deprotection to avoid side reactions.
- Yield optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and reduce trial-and-error approaches .
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Solubility : Determine solubility in polar (e.g., PBS, pH 7.2) and organic solvents (e.g., DMSO, ethanol) using gravimetric or spectrophotometric methods. For example, 3-(3-hydroxyphenyl)propanoic acid has solubility of ~1 mg/ml in PBS and ~2 mg/ml in ethanol .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) are critical for maintaining integrity during analysis .
- Spectroscopic Data : Use FTIR for functional group identification (e.g., sulfonyl S=O stretch at ~1350–1160 cm⁻¹) and NMR for structural confirmation (e.g., piperidine proton shifts at δ 3.0–3.5 ppm) .
Q. What analytical methods are suitable for assessing purity and detecting impurities?
Methodological Answer:
- HPLC : Utilize a C18 column with a methanol/buffer mobile phase (65:35 v/v) and UV detection at 254 nm. Reference standards (e.g., USP Raloxifene Hydrochloride RS) ensure method validation .
- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) identifies impurities such as desulfonated analogs or hydroxylated byproducts. For example, 3-(4-methoxyphenyl)propanoic acid glucuronide and sulfate metabolites were detected via LC-MS in bioavailability studies .
- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid quantifies free carboxylic acid groups .
Advanced Research Questions
Q. How does 3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid modulate biological targets, and what experimental models validate these mechanisms?
Methodological Answer:
- Mechanistic Insights :
- Bone resorption : The compound may inhibit RANKL-induced osteoclast differentiation (IC₅₀ ~0.1 mg/ml) via NF-κB pathway suppression, as seen in hydroxyapatite resorption assays .
- Neuroprotection : Amyloid-β aggregation inhibition (e.g., Thioflavin T assay at 100 µM) suggests potential in Alzheimer’s models .
- Experimental Models :
- In vitro: RAW 264.7 osteoclasts or SH-SY5Y neuronal cells treated with compound ± pathway-specific inhibitors (e.g., BAY11-7082 for NF-κB).
- In vivo: Grape seed polyphenol-fed rat models to track brain accumulation via LC-MS .
Q. How do researchers resolve contradictions in pharmacokinetic data across studies?
Methodological Answer:
- Case Example : Discrepancies in oral bioavailability (e.g., high variability in urinary recovery of 3-(4-methoxyphenyl)propanoic acid metabolites vs. consistent brain uptake in rats ).
- Resolution Strategies :
- Species-specific metabolism : Compare gut microbiota profiles (e.g., Lactobacillus spp. for polyphenol metabolism) using 16S rRNA sequencing.
- Dose normalization : Adjust for interspecies differences via allometric scaling (e.g., mg/kg vs. body surface area).
- Tissue distribution studies : Use radiolabeled compounds (e.g., ¹⁴C-tracing) to quantify organ-specific uptake .
Q. What computational tools optimize the synthesis and target interaction of this compound?
Methodological Answer:
- Reaction Design : ICReDD’s quantum chemical reaction path searches predict energetically favorable intermediates (e.g., piperidine sulfonylation transition states) and reduce experimental iterations .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on Aβ42 fibrils or RANKL receptors.
- QSAR Modeling : Relate substituent effects (e.g., methoxy vs. hydroxyl groups) to bioactivity using Hammett constants .
Q. What methodologies quantify oxidative stress modulation by this compound?
Methodological Answer:
- Biomarker Assays :
- ROS detection : Use fluorescent probes (e.g., CM-H₂DCFDA) in erythrocyte models exposed to cadmium .
- Enzyme activity : Measure catalase (CAT) and superoxide dismutase (SOD) via spectrophotometry (e.g., SOD inhibition assay at 450 nm).
- Dose-Response : Compare 500 nM in vitro efficacy with 80 mg/kg in vivo dosing to establish therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
